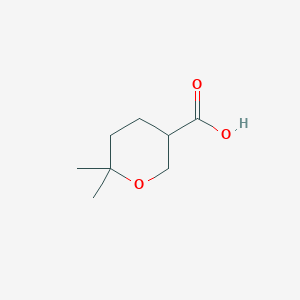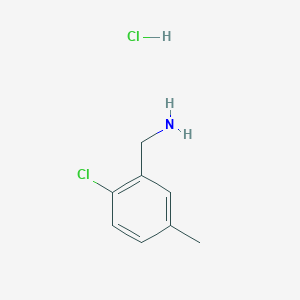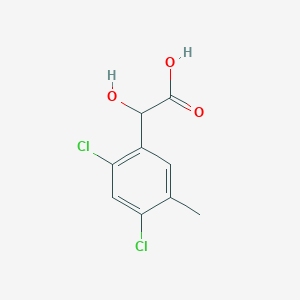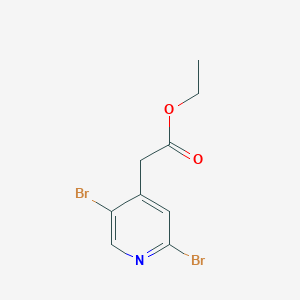![molecular formula C8H8ClN3 B1460228 1-[(1S)-1-azidoethyl]-4-chlorobenzene CAS No. 1604358-87-3](/img/structure/B1460228.png)
1-[(1S)-1-azidoethyl]-4-chlorobenzene
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One significant application of “1-[(1S)-1-azidoethyl]-4-chlorobenzene” in scientific research involves the synthesis of novel compounds. For instance, the molecule has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes, including 1-(azidomethyl)-4-chlorobenzene, showing potential in creating compounds with inhibitory activity against acidic corrosion of steels. This demonstrates the molecule's utility in producing materials with specific chemical resistances, beneficial for industrial applications (Negrón-Silva et al., 2013).
Liquid-Crystalline Polymers
Another application area is in the development of azobenzene-containing polymers. These polymers exhibit liquid-crystalline behavior and are synthesized from alkyne precursors containing azobenzene groups, where “1-[(1S)-1-azidoethyl]-4-chlorobenzene” can serve as a building block. Such polymers have been found to have moderate molecular weights, high thermal stability, and exhibit various mesophases depending on the tail group attached to the azobenzene structure. This research highlights the molecule's role in advancing materials science, particularly in the creation of polymers with specific optical and thermal properties (Zhou et al., 2006).
Photoresponsive Materials
The molecule is also integral in creating photoresponsive materials. Azobenzene derivatives, including those synthesized from “1-[(1S)-1-azidoethyl]-4-chlorobenzene,” are known for their efficient cis-trans isomerization under appropriate radiation, making them excellent candidates for molecular switches and optical limiting materials. This application is crucial in the development of advanced optical devices and materials that can change their properties in response to light exposure, demonstrating the molecule's potential in photophysics and material science research (Merino, 2011).
Environmental Applications
Additionally, “1-[(1S)-1-azidoethyl]-4-chlorobenzene” and its derivatives are subjects of environmental science research, particularly in the study of microbial degradation pathways for chlorinated benzenes. This research is vital for understanding how to mitigate environmental pollution caused by chlorobenzenes, which are persistent environmental contaminants. The findings contribute to the field of environmental biotechnology, offering insights into natural processes that can be harnessed for cleaning up chlorobenzene pollution (Adrian et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLCNZEQGMOQP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S)-1-azidoethyl]-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1460145.png)
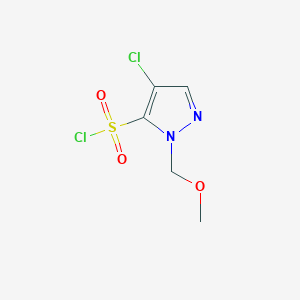
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)
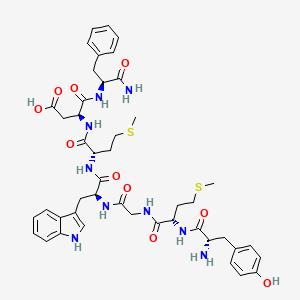
![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B1460155.png)

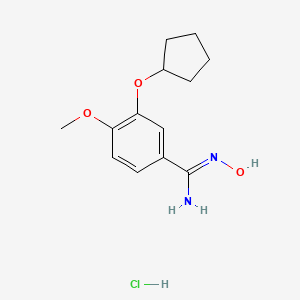
![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)
